1,4-Bis(trifluoromethyl)-2,5-dibromobenzene CAS number and physical properties
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene CAS number and physical properties
An In-Depth Technical Guide to 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene, a key building block in modern materials science and synthetic chemistry. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounding all information in established scientific principles and methodologies.
Core Compound Identification and Properties
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene is a halogenated aromatic compound distinguished by its symmetrical substitution pattern. The presence of two electron-withdrawing trifluoromethyl groups and two reactive bromine atoms makes it a highly valuable and versatile precursor in organic synthesis, particularly for the construction of complex, high-performance materials.
Key Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 2375-96-4 | [1][2][3][4] |
| IUPAC Name | 1,4-dibromo-2,5-bis(trifluoromethyl)benzene | [2][3] |
| Molecular Formula | C₈H₂Br₂F₆ | [1][2][3] |
| Molecular Weight | 371.90 g/mol | [1] |
| InChI Key | ZEVVDSRCWJRHSX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | FC(F)(F)C1=C(Br)C=C(C(F)(F)F)C(Br)=C1 | [2] |
Physical and Chemical Properties
The physical properties of this compound are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Off-white crystal/solid | [1] |
| Purity | Typically ≥95-97% | [1][2][5] |
| Flash Point | Not applicable | |
| Storage Temperature | 0-8 °C recommended | [2] |
| Solubility | Soluble in common organic solvents like DMF, CHCl₃, CH₂Cl₂. | [6] |
Synthesis Methodology: Electrophilic Bromination
The synthesis of 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene typically proceeds via the electrophilic bromination of 1,4-bis(trifluoromethyl)benzene. The trifluoromethyl (-CF₃) groups are strongly deactivating and meta-directing. However, due to the symmetrical nature of the starting material, the two available positions are equivalent, leading to a single primary product upon dibromination.
The choice of a potent brominating agent and an appropriate acid catalyst is paramount to overcome the high deactivation of the aromatic ring. A common approach involves using N-bromosuccinimide (NBS) or a similar source of electrophilic bromine in the presence of a strong acid.[7]
Experimental Protocol: Representative Synthesis
This protocol is a self-validating system based on established principles of electrophilic aromatic substitution for deactivated rings.[7]
Objective: To synthesize 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene from 1,4-bis(trifluoromethyl)benzene.
Materials:
-
1,4-bis(trifluoromethyl)benzene
-
N,N′-dibromo-5,5-dimethylhydantoin (or N-bromosuccinimide)
-
Concentrated Sulfuric Acid (96%)
-
Glacial Acetic Acid
-
Ice water
-
Sodium hydroxide (5N solution)
-
Dichloromethane (or other suitable organic solvent)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 1,4-bis(trifluoromethyl)benzene (1.0 eq).
-
Solvent Addition: Add a mixture of glacial acetic acid and concentrated sulfuric acid. The acid mixture acts as both the solvent and catalyst, protonating the brominating agent to generate a more potent electrophile.[7]
-
Temperature Control: Cool the stirred mixture to approximately 10-15 °C using an ice bath. Maintaining a controlled temperature is crucial to minimize the formation of over-brominated byproducts.
-
Brominating Agent Addition: Dissolve N,N′-dibromo-5,5-dimethylhydantoin (a slight excess, ~2.1 eq) in concentrated sulfuric acid and add it to the reaction mixture dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature below 25 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.
-
Neutralization & Extraction: Stir the aqueous mixture vigorously. Separate the organic layer (if formed) or extract the aqueous suspension with dichloromethane. Wash the organic phase with a 5N NaOH solution to remove any remaining acid, followed by a water wash.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene.
Key Reactions and Applications
The two bromine atoms on the benzene ring are excellent leaving groups for various cross-coupling reactions, making this compound a foundational building block for creating larger, conjugated systems. Its rigid structure and the electron-withdrawing nature of the -CF₃ groups impart unique electronic and physical properties to the resulting materials.
Application in Advanced Materials
-
Covalent and Metal-Organic Frameworks (COFs/MOFs): This molecule serves as a multitopic linker, where the bromine atoms can be converted to other functional groups (like boronic acids or amines) that then participate in forming porous, crystalline frameworks. These materials have applications in gas storage, catalysis, and separation.[1][5]
-
Organic Electronics: It is used as a precursor for synthesizing organic semiconductors. The introduction of the bis(trifluoromethyl)phenylene unit into a polymer or small molecule can tune the material's HOMO/LUMO energy levels, which is critical for performance in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[8][9][10]
Representative Reaction: Suzuki Cross-Coupling
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds. In this context, 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene can be coupled with an arylboronic acid to extend the aromatic system.
Objective: To synthesize a tetra-aryl system via a twofold Suzuki coupling reaction.
Materials:
-
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (4.0 eq)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene, the arylboronic acid, and the base.
-
Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is critical for preventing the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography on silica gel.
Reaction Pathway Diagram
Caption: Suzuki coupling of the title compound to form extended aromatic systems.
Safety, Handling, and Storage
Proper handling of 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene is essential to ensure laboratory safety. The compound is classified as an irritant.
GHS Hazard Information
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
Source: Information synthesized from multiple safety data sheets.[11][12]
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[11][12]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated, use a particle filter respirator.[11]
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11][12]
Storage
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up and away from incompatible materials.[11]
Conclusion
1,4-Bis(trifluoromethyl)-2,5-dibromobenzene is a strategically important molecule in the field of materials chemistry. Its robust structure, combined with the versatile reactivity of its bromine substituents, provides a reliable platform for the rational design and synthesis of functional organic materials. Understanding its properties, synthesis, and reaction chemistry is key to unlocking its full potential in developing next-generation electronics, porous materials, and other advanced applications.
References
-
SIKÉMIA. (n.d.). 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene. Retrieved February 24, 2026, from [Link]
-
Guo, P., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 1,4-Dibromo-2,5-bis(bromomethyl)benzene. Retrieved February 24, 2026, from [Link]
- United States Patent 6,255,545. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
Volyniuk, D., et al. (2022). 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance. Journal of Materials Chemistry C. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2022). 1,4-Bis(trifluoromethyl)benzene as a New Acceptor for the Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence and Electroluminescence: Experimental and Computational Guiding. Retrieved February 24, 2026, from [Link]
-
MDPI. (2021). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State. Retrieved February 24, 2026, from [Link]
-
PMC. (2021). Quasi-Homoepitaxial Junction of Organic Semiconductors: A Structurally Seamless but Electronically Abrupt Interface between Rubrene and Bis(trifluoromethyl)dimethylrubrene. Retrieved February 24, 2026, from [Link]
Sources
- 1. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
- 2. 1,4-bis(trifluoromethyl)-2,5-dibromobenzene 95% | CAS: 2375-96-4 | AChemBlock [achemblock.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene | 2375-96-4 [sigmaaldrich.com]
- 5. 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene - SIKÉMIA [sikemia.com]
- 6. mdpi.com [mdpi.com]
- 7. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 8. 1,4-Bis(trifluoromethyl)benzene as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence: experimental and computational guidance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Quasi-Homoepitaxial Junction of Organic Semiconductors: A Structurally Seamless but Electronically Abrupt Interface between Rubrene and Bis(trifluoromethyl)dimethylrubrene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
